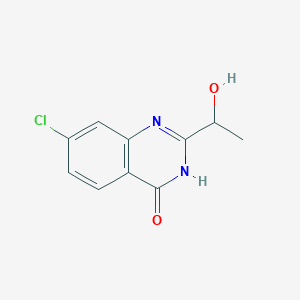
7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one: is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group and a hydroxyethyl group in this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one typically begins with 2-aminobenzamide and chloroacetaldehyde.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one can be used as a ligand in coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its potential biological activities, this compound is a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyethyl groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
2-(1-hydroxyethyl)quinazolin-4(3H)-one: Lacks the chloro group, which may result in different biological activities.
7-chloroquinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
7-chloro-2-methylquinazolin-4(3H)-one: The methyl group may influence its lipophilicity and metabolic stability.
Uniqueness:
- The presence of both the chloro and hydroxyethyl groups in 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups may enhance its binding interactions with molecular targets, leading to improved efficacy in various applications.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
7-chloro-2-(1-hydroxyethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(14)9-12-8-4-6(11)2-3-7(8)10(15)13-9/h2-5,14H,1H3,(H,12,13,15) |
InChI Key |
CKQASYUPWFHVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















